molecular formula C8H15F3N2 B1476744 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine CAS No. 1865100-71-5

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

Cat. No.: B1476744
CAS No.: 1865100-71-5
M. Wt: 196.21 g/mol
InChI Key: VTAKZXOZTQQOLN-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a specialized organic compound that serves as a versatile building block in medicinal chemistry and drug discovery research. This amine features a pyrrolidine ring substituted with a trifluoromethyl (CF₃) group, a combination known to significantly influence the physicochemical and pharmacological properties of potential drug candidates. The trifluoromethyl group is a prominent pharmacophore in modern agrochemicals and pharmaceuticals due to its ability to enhance metabolic stability, membrane permeability, and binding affinity through its strong electron-withdrawing nature and high lipophilicity . A review of FDA-approved drugs over the past 20 years highlights the critical role of the trifluoromethyl group in improving drug potency and optimizing pharmacokinetic profiles . The pyrrolidine ring is a common nitrogen-containing saturated heterocycle that contributes to the three-dimensional structure of a molecule and can be critical for biological activity. While specific biological data for this exact compound may be limited in the public domain, its structure suggests high potential as an intermediate in constructing more complex molecules. Researchers can leverage this compound to develop novel active ingredients, particularly for targets where the trifluoromethyl group has proven beneficial. Analogs featuring a pyrrolidine ring and a trifluoromethyl group have been investigated for various therapeutic areas, including as antitrypanosomal agents and anti-chlamydial compounds . This amine is intended for use as a key synthetic intermediate in organic synthesis and hit-to-lead optimization campaigns. Please note: This product is designated "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAKZXOZTQQOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(F)(F)F)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. The pyrrolidine ring in this compound allows it to interact with a variety of enzymes and proteins. For instance, it can bind to enzymes that are involved in the metabolism of nitrogenous compounds, potentially acting as an inhibitor or activator depending on the specific enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with hydrophobic pockets in proteins, thereby influencing their activity and stability.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it can alter the function of ion channels, leading to changes in cellular excitability and neurotransmitter release.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to either inhibition or activation. The compound’s trifluoromethyl group can also participate in halogen bonding, further stabilizing its interaction with target proteins. These interactions can result in changes in enzyme conformation and activity, ultimately influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors, likely due to its modulatory effects on neurotransmitter systems. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the brain and liver, where it can exert its effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules.

Biological Activity

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is a synthetic organic compound characterized by its unique trifluoromethyl and pyrrolidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuropharmacology and drug development. The trifluoromethyl group is known for enhancing the lipophilicity and metabolic stability of compounds, making it an attractive feature in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C7H12F3NC_7H_{12}F_3N, with a molecular weight of approximately 179.18 g/mol. The presence of the trifluoromethyl group significantly influences the compound's reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₇H₁₂F₃N
Molecular Weight179.18 g/mol
Trifluoromethyl GroupPresent
Pyrrolidine RingPresent

Biological Activity

Research indicates that compounds containing the trifluoromethyl group often exhibit enhanced biological activities, including increased potency against various enzymes and receptors. The following sections explore specific areas of biological activity relevant to this compound.

Neuropharmacological Effects

Pyrrolidine derivatives, including those with trifluoromethyl substitutions, have been studied for their effects on neurotransmitter systems. For instance, compounds with similar structures have shown promising results in inhibiting monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels in the brain.

Case Study: MAO Inhibition
A study examining a series of pyrrolidine derivatives found that certain modifications, including the introduction of trifluoromethyl groups, significantly enhanced MAO-B inhibitory activity. For example, a derivative with a similar structure exhibited an IC50 value of 21 nM, indicating potent inhibition compared to other tested compounds .

Antimicrobial Activity

The potential antimicrobial properties of pyrrolidine derivatives have also been explored. Compounds structurally related to this compound have demonstrated activity against various bacterial strains.

Table: Antimicrobial Activity Comparison

Compound MIC (µg/mL) Target Organism
3-(Trifluoromethyl)pyrrolidine derivative3.125Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

The mechanism by which this compound exerts its biological effects may involve multiple pathways:

  • Enzyme Inhibition: By interacting with key enzymes like MAO-B, this compound may modulate neurotransmitter levels.
  • Receptor Modulation: The lipophilic nature conferred by the trifluoromethyl group may enhance binding affinity to various receptors, potentially influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine with structurally related amines, emphasizing substituent effects, synthetic challenges, and applications:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Molecular Weight Key Substituent Synthesis Yield* Key Applications/Findings
This compound C₈H₁₅F₃N₂ 196.21 CF₃ on pyrrolidine Not reported Potential intermediate for bioactive molecules
3-(pyrrolidin-1-yl)propan-1-amine C₇H₁₆N₂ 128.22 Unsubstituted pyrrolidine 8% (2 steps) Building block for SMYD2 inhibitor LLY-507
2-(3-(Trifluoromethyl)phenyl)propan-1-amine C₁₀H₁₂F₃N 204.09 CF₃ on phenyl ring 61% Intermediate in Caᵥ1.3 inhibitor synthesis
3-(piperidin-1-yl)propan-1-amine C₈H₁₈N₂ 142.24 Piperidine ring Not reported Used in CXCR4 inhibitor development

*Synthesis yields are reported where available in the evidence.

Structural and Electronic Effects

  • Trifluoromethyl Group : The CF₃ group on the pyrrolidine ring in the target compound enhances lipophilicity (logP) and metabolic stability compared to unsubstituted analogs like 3-(pyrrolidin-1-yl)propan-1-amine. This modification is critical for improving membrane permeability and target engagement in drug candidates .

Research Findings and Implications

Synthetic Versatility : Propan-1-amine derivatives are widely used in drug discovery due to their adaptability in coupling reactions. The CF₃ group introduces steric and electronic challenges but enhances drug-like properties .

Biological Performance : Pyrrolidine-based amines are prevalent in CNS-targeting compounds, where ring rigidity and substituent effects influence blood-brain barrier penetration .

Further studies could explore its application in fluorinated drug candidates or as a metalloenzyme inhibitor.

Preparation Methods

Pyrrolidine Ring Construction with Trifluoromethyl Substitution

One common approach to synthesize trifluoromethyl-substituted pyrrolidines involves the reduction of trifluoromethyl-substituted precursors or cyclization reactions facilitated by electrophilic reagents or catalysis.

  • Reduction method: For example, trifluoromethylated cyclic imines can be reduced using sodium triacetoxyborohydride (NaBH(OAc)_3) in methanol to yield trifluoromethyl-substituted pyrrolidines with good yields (~71%).

  • Electrophilic-induced cyclization: Iodine-mediated cyclization of imines bearing trifluoromethyl groups can produce bicyclic trifluoromethylated pyrrolidines with yields around 80%.

These methods emphasize regioselectivity and stereoselectivity, often influenced by the steric bulk of the trifluoromethyl group.

Introduction of the Propan-1-amine Side Chain

The attachment of the propan-1-amine moiety to the pyrrolidine ring nitrogen is typically achieved via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: The pyrrolidine nitrogen can be alkylated with 3-bromopropylamine or its protected derivatives under basic conditions, often using palladium-catalyzed amination protocols at elevated temperatures (e.g., 90–110 °C) in solvents like tert-amyl alcohol or toluene.

  • Reductive amination: Alternatively, aldehydes or ketones bearing the propan-1-amine functionality can be condensed with the pyrrolidine nitrogen, followed by reduction with borane reagents (BH3·Me2S) to form the secondary amine linkage.

Catalysts and Reaction Conditions

  • Palladium-catalyzed amination: Catalysts such as Pd2(dba)3 combined with ligands like xantphos and bases like t-BuONa are effective for C–N bond formation in the presence of aryl halides or alkyl halides.

  • Acid-mediated coupling: Carbodiimide-mediated coupling (e.g., EDCI) in pyridine at room temperature is used for amide bond formation when carboxylic acid derivatives are involved.

  • Microwave-assisted synthesis: Microwave irradiation can accelerate some steps, such as cyclization or coupling reactions, improving yields and reducing reaction times.

Purification Techniques

Representative Synthetic Route Summary

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Reduction of trifluoromethylated imine NaBH(OAc)_3 in MeOH, room temperature 71 Formation of trifluoromethyl pyrrolidine ring
2 N-alkylation (amination) Pd2(dba)3, xantphos, t-BuONa, 3-bromopropylamine, toluene, 110 °C, 12 h 70–85 Formation of N-substituted pyrrolidine
3 Reductive amination Aldehyde with propan-1-amine, BH3·Me2S, THF, 0–60 °C 75–90 Alternative to N-alkylation
4 Purification Silica gel chromatography and prep-HPLC Ensures product purity

Research Findings and Analysis

  • The presence of the trifluoromethyl group significantly influences the regio- and stereoselectivity of cyclization and substitution reactions due to its steric and electronic effects.

  • Palladium-catalyzed amination methods provide efficient and selective routes to install the propan-1-amine side chain onto the pyrrolidine nitrogen with high yields and purity.

  • Reductive amination offers a versatile alternative, allowing the introduction of various alkyl amine substituents under mild conditions.

  • Purification by prep-HPLC is critical for isolating the final compound in a form suitable for biological evaluation or further chemical modification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine
Reactant of Route 2
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3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine

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